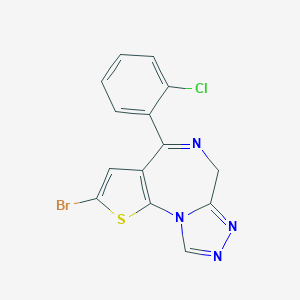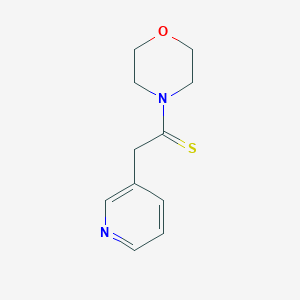
4-(3-Pyridylthioacetyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Pyridylthioacetyl)morpholine (PATM) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that has a morpholine ring attached to a pyridine ring through a thioacetyl group. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用机制
The mechanism of action of 4-(3-Pyridylthioacetyl)morpholine is not fully understood. However, it has been suggested that 4-(3-Pyridylthioacetyl)morpholine exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). 4-(3-Pyridylthioacetyl)morpholine has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
生化和生理效应
4-(3-Pyridylthioacetyl)morpholine has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-(3-Pyridylthioacetyl)morpholine inhibits the proliferation of cancer cells and reduces the expression of inflammatory genes. In vivo studies have shown that 4-(3-Pyridylthioacetyl)morpholine reduces tumor growth and inflammation in animal models. 4-(3-Pyridylthioacetyl)morpholine has also been found to have low toxicity in animal models.
实验室实验的优点和局限性
The advantages of using 4-(3-Pyridylthioacetyl)morpholine in lab experiments include its low toxicity, stability, and potential applications in various fields. However, the limitations of using 4-(3-Pyridylthioacetyl)morpholine include its low yield, difficulty in synthesis, and limited understanding of its mechanism of action.
未来方向
There are several future directions for the study of 4-(3-Pyridylthioacetyl)morpholine. One direction is to study the structure-activity relationship of 4-(3-Pyridylthioacetyl)morpholine and its derivatives to identify more potent anti-cancer and anti-inflammatory agents. Another direction is to study the potential of 4-(3-Pyridylthioacetyl)morpholine as a ligand in metal complexes for various applications, including catalysis and drug delivery. Additionally, more studies are needed to fully understand the mechanism of action of 4-(3-Pyridylthioacetyl)morpholine and its potential as a diagnostic and therapeutic agent.
合成方法
4-(3-Pyridylthioacetyl)morpholine can be synthesized using various methods, including the reaction of morpholine with 3-mercapto-pyridine-2-carboxylic acid followed by acetylation using acetic anhydride. Another method involves the reaction of morpholine with 3-pyridylthiocyanate in the presence of triethylamine followed by hydrolysis using hydrochloric acid. The yield of 4-(3-Pyridylthioacetyl)morpholine using these methods varies from 50-70%.
科学研究应用
4-(3-Pyridylthioacetyl)morpholine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-(3-Pyridylthioacetyl)morpholine has been studied for its potential as an anti-cancer agent. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis. 4-(3-Pyridylthioacetyl)morpholine has also been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of inflammatory cytokines and reduce the expression of inflammatory genes. In material science, 4-(3-Pyridylthioacetyl)morpholine has been studied for its potential as a ligand in metal complexes. It has been found to form stable complexes with various metals, including copper, nickel, and cobalt. In analytical chemistry, 4-(3-Pyridylthioacetyl)morpholine has been studied for its potential as a reagent in the determination of various metals, including copper, iron, and zinc.
属性
CAS 编号 |
5423-64-3 |
|---|---|
产品名称 |
4-(3-Pyridylthioacetyl)morpholine |
分子式 |
C11H14N2OS |
分子量 |
222.31 g/mol |
IUPAC 名称 |
1-morpholin-4-yl-2-pyridin-3-ylethanethione |
InChI |
InChI=1S/C11H14N2OS/c15-11(13-4-6-14-7-5-13)8-10-2-1-3-12-9-10/h1-3,9H,4-8H2 |
InChI 键 |
GTBVCLWBSABWPA-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)CC2=CN=CC=C2 |
规范 SMILES |
C1COCCN1C(=S)CC2=CN=CC=C2 |
其他 CAS 编号 |
5423-64-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)
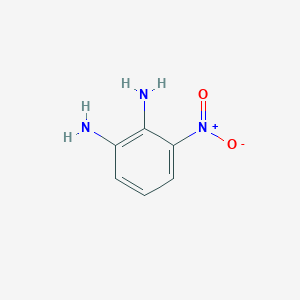
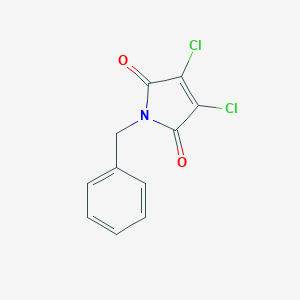
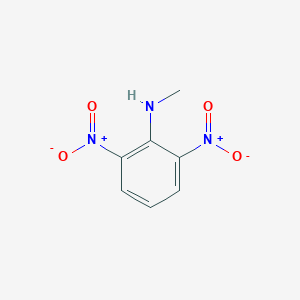
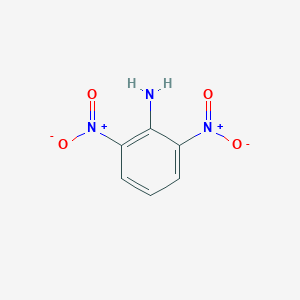
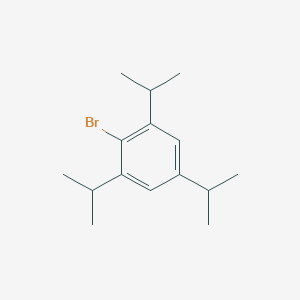
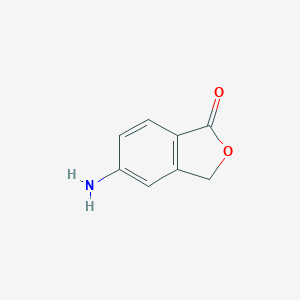
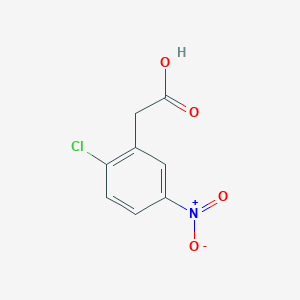
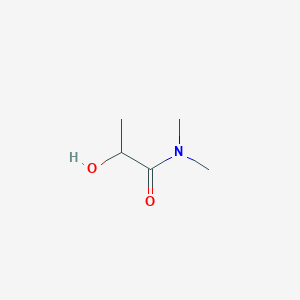

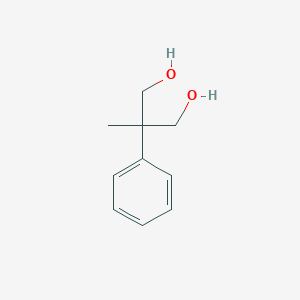
![(4-[(E)-Phenyldiazenyl]phenyl)methanol](/img/structure/B188727.png)
![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)
